molecular formula C19H19N3O4 B3718383 N'-(2-hydroxy-5-methoxybenzylidene)-3-(2-oxo-1-pyrrolidinyl)benzohydrazide

N'-(2-hydroxy-5-methoxybenzylidene)-3-(2-oxo-1-pyrrolidinyl)benzohydrazide

Cat. No. B3718383
M. Wt: 353.4 g/mol
InChI Key: ZCLJKTQQCCGDAE-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-5-methoxybenzylidene)-3-(2-oxo-1-pyrrolidinyl)benzohydrazide, commonly known as HMB, is a potent compound that has been extensively studied for its potential therapeutic applications. HMB belongs to the class of hydrazones, which are known for their diverse biological activities. HMB has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for future drug development.

Mechanism of Action

The mechanism of action of HMB is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. HMB has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and antioxidant effects. HMB has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
HMB has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in cells. HMB has also been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of cancer cells. In addition, HMB has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

HMB has several advantages for use in lab experiments. It is a potent compound that exhibits a range of biological activities, making it a useful tool for studying various cellular processes. HMB is also relatively easy to synthesize, and it can be obtained in high yields. However, there are also some limitations to using HMB in lab experiments. For example, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on HMB. One area of interest is the development of HMB-based drugs for the treatment of various diseases. HMB has been shown to exhibit promising anti-tumor, anti-inflammatory, and antioxidant effects, making it a potential candidate for drug development. Another area of interest is the elucidation of the mechanism of action of HMB. A better understanding of how HMB exerts its biological effects could lead to the development of more effective therapeutic agents. Finally, further research is needed to investigate the potential side effects of HMB and to determine the optimal dosage and administration regimen for therapeutic use.

Scientific Research Applications

HMB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. HMB has been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-26-16-7-8-17(23)14(11-16)12-20-21-19(25)13-4-2-5-15(10-13)22-9-3-6-18(22)24/h2,4-5,7-8,10-12,23H,3,6,9H2,1H3,(H,21,25)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLJKTQQCCGDAE-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325334
Record name N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725268
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

331255-64-2
Record name N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(2-hydroxy-5-methoxybenzylidene)-3-(2-oxo-1-pyrrolidinyl)benzohydrazide
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N'-(2-hydroxy-5-methoxybenzylidene)-3-(2-oxo-1-pyrrolidinyl)benzohydrazide
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N'-(2-hydroxy-5-methoxybenzylidene)-3-(2-oxo-1-pyrrolidinyl)benzohydrazide
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N'-(2-hydroxy-5-methoxybenzylidene)-3-(2-oxo-1-pyrrolidinyl)benzohydrazide
Reactant of Route 5
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N'-(2-hydroxy-5-methoxybenzylidene)-3-(2-oxo-1-pyrrolidinyl)benzohydrazide
Reactant of Route 6
N'-(2-hydroxy-5-methoxybenzylidene)-3-(2-oxo-1-pyrrolidinyl)benzohydrazide

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